Tert-butyl 2-methylpropanoate
Overview
Description
Tert-butyl 2-methylpropanoate (TBM) is a tertiary alkyl ester of 2-methylpropanoic acid, also known as isobutyl methylpropanoate. It is a colorless liquid with a fruity odor and is used as a flavoring agent in food, beverages, and cosmetics. It is also used as a solvent for organic synthesis and as a reagent for the synthesis of other compounds. TBM is a versatile compound with a wide range of applications in the chemical industry.
Scientific Research Applications
Synthesis of 3-Hydroxy-2-methylpropanoic Acid Esters : Both enantiomers of 3-hydroxy-2-methylpropanoic acid tert-butyl ester were prepared with high enantioselectivity through a ruthenium-SYNPHOS®-promoted asymmetric hydrogenation reaction. This process is significant for creating useful building blocks in synthetic chemistry (Jeulin, Ayad, Ratovelomanana-Vidal, & Genêt, 2007).
Phase Behavior Study : Pressure–temperature phase diagrams for tert-butyl compounds, including tert-butyl 2-methylpropanoate, were determined. This study is crucial for understanding the phase behavior and thermodynamic properties of tert-butyl compounds (Reuter, Büsing, Tamarit, & Würflinger, 1997).
Conversion to 1,3-Oxathiolanes : Tert-butyl 2-hydroxyalkyl sulfides, prepared from epoxides and 2-methylpropane-2-thiol, were converted to 1,3-oxathiolanes. This transformation is important in organic synthesis (Porter, Saez, & Sandhu, 2006).
Degradation of Chloro Organic Compounds : Oxidation of tert-butyl ethers in the presence of chloride ions resulted in the formation of chloro organic compounds. This study is relevant for environmental chemistry and pollution control (Cysewski, Gackowska, & Gaca, 2006).
Synthesis of Chromene or Coumarin Derivatives : Reaction of tert-butyl 3-(2-hydroxyphenyl)-2-methylenepropanoate esters with aqueous KOH provides access to 2H-chromene-3-carboxylic acids. This synthesis is useful in medicinal chemistry (Faridoon, Olomola, Tukulula, Klein, & Kaye, 2015).
Synthesis of Cryptophycin-24 (Arenastatin A) : The synthesis of tert-butyl (5S,6R,2E, 7E)-5-[(tert-butyldimethylsilyl)oxy]-6-methyl-8-phenyl-2, 7-octadienoate, a major component of cryptophycins, shows its application in the development of potential pharmaceuticals (Eggen, Mossman, Buck, Nair, Bhat, Ali, Reiff, Boge, & Georg, 2000).
Mechanism of Action
Target of Action
Tert-butyl 2-methylpropanoate is a chemical compound with the molecular formula C8H16O2 It’s known that esters like this compound often target enzymes or receptors in biochemical reactions, acting as substrates, inhibitors, or modulators .
Mode of Action
It’s known that esters can undergo hydrolysis in the presence of water and enzymes, breaking down into their constituent alcohol and carboxylic acid . This reaction can lead to various changes in the biochemical environment, depending on the specific properties of the resulting compounds .
Biochemical Pathways
Esters are often involved in various biochemical pathways, including lipid metabolism and signal transduction. The downstream effects of these pathways can vary widely, depending on the specific context and conditions.
Pharmacokinetics
Esters are generally known to be well-absorbed and distributed in the body due to their lipophilic nature . They are typically metabolized by esterases, leading to the formation of alcohol and carboxylic acid . These metabolites can then be further metabolized or excreted from the body .
Result of Action
The hydrolysis of esters can lead to changes in the cellular environment, potentially influencing various cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of specific enzymes can affect the rate of ester hydrolysis . Additionally, the compound’s stability and efficacy can be influenced by storage conditions .
properties
IUPAC Name |
tert-butyl 2-methylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-6(2)7(9)10-8(3,4)5/h6H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVWOTUDBCFBGFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601347433 | |
Record name | 2-Methyl-2-propanyl 2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601347433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
16889-72-8 | |
Record name | 2-Methyl-2-propanyl 2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601347433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 2-methylpropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.